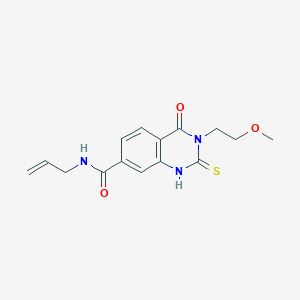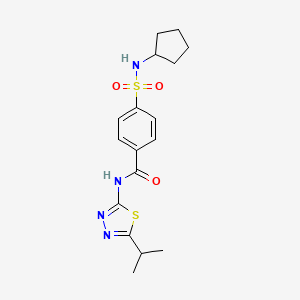
2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O3. It is characterized by the presence of hydroxyl, methoxy, and dimethyl substituents on the benzene ring, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde typically involves the formylation of a substituted phenol. One common method is the Reimer-Tiemann reaction, where a phenol is treated with chloroform and a base, such as sodium hydroxide, to introduce the formyl group at the ortho position relative to the hydroxyl group .
Industrial Production Methods
In industrial settings, the compound can be synthesized through a multi-step process involving the methylation of a dimethylphenol followed by formylation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-Hydroxy-5-methoxy-3,6-dimethylbenzoic acid.
Reduction: 2-Hydroxy-5-methoxy-3,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde involves its interaction with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions with amino acids and other nucleophiles, potentially modifying the function of proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3,6-dimethylbenzaldehyde: Lacks the methoxy group, which affects its reactivity and biological activity.
2-Hydroxy-5-methoxybenzaldehyde: Lacks the dimethyl groups, resulting in different chemical properties and applications.
3,5-Dimethoxy-4-hydroxybenzaldehyde: Has methoxy groups at different positions, leading to variations in its chemical behavior.
Uniqueness
2-Hydroxy-5-methoxy-3,6-dimethylbenzaldehyde is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups, along with the dimethyl substituents, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-5-methoxy-3,6-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-4-9(13-3)7(2)8(5-11)10(6)12/h4-5,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBZEYWCQOICPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-Methoxyphenyl)pyrimidin-5-yl]thiophene-3-carboxamide](/img/structure/B2553955.png)


![N'-[(2-chlorophenyl)methyl]-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2553958.png)

![3-{[(3,4-Difluorophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2553962.png)




![(1S,5R)-6-Methoxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2553970.png)
![2-({2-[(anilinocarbothioyl)amino]phenyl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2553973.png)
